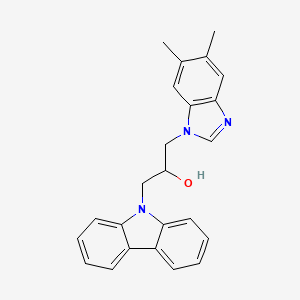
1-Carbazol-9-yl-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Carbazol-9-yl-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol is a complex organic compound with the molecular formula C24H23N3O. This compound features a carbazole moiety linked to a benzimidazole unit via a propanol chain. The presence of both carbazole and benzimidazole groups makes this compound interesting for various scientific research applications, particularly in the fields of organic electronics and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Carbazol-9-yl-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Carbazole Moiety: This can be achieved through the cyclization of an appropriate precursor, such as N-phenylhydrazine with cyclohexanone.
Introduction of the Benzimidazole Unit: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with an aldehyde or ketone.
Linking the Two Units: The final step involves the coupling of the carbazole and benzimidazole units via a propanol chain. This can be done using a suitable linker, such as 1,3-dibromopropane, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
1-Carbazol-9-yl-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while nitration would introduce nitro groups onto the aromatic rings.
科学研究应用
1-Carbazol-9-yl-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Medicinal Chemistry: The compound’s structure allows it to interact with various biological targets, making it a potential candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Catalysis: The compound can act as a catalyst in various organic reactions, including photocatalytic transformations.
作用机制
The mechanism of action of 1-Carbazol-9-yl-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol involves its interaction with molecular targets through its carbazole and benzimidazole moieties. These interactions can modulate various biological pathways, such as:
DNA Intercalation: The compound can intercalate into DNA, disrupting its function and leading to cell death.
Enzyme Inhibition: The compound can inhibit enzymes involved in critical biological processes, such as DNA replication and repair.
相似化合物的比较
Similar Compounds
1-Carbazol-9-yl-3-(3,5-dimethylpyrazol-1-yl)-propan-2-ol: This compound has a similar structure but with a pyrazole ring instead of a benzimidazole ring.
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: This compound features multiple carbazole units and is used in photocatalytic transformations.
Uniqueness
1-Carbazol-9-yl-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol is unique due to its combination of carbazole and benzimidazole moieties, which confer distinct electronic and biological properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or electronic materials.
属性
IUPAC Name |
1-carbazol-9-yl-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O/c1-16-11-21-24(12-17(16)2)26(15-25-21)13-18(28)14-27-22-9-5-3-7-19(22)20-8-4-6-10-23(20)27/h3-12,15,18,28H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWIEONHFJRXFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

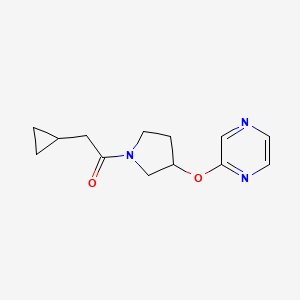
![3-bromo-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2982195.png)

![2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone](/img/structure/B2982203.png)
![N-(3,4-dimethylphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2982204.png)

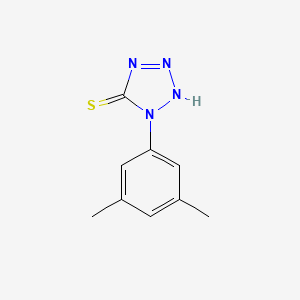
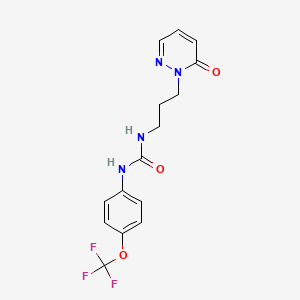

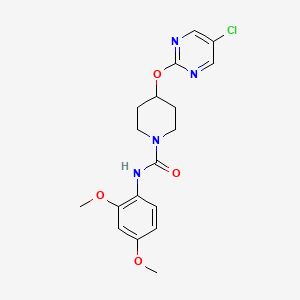
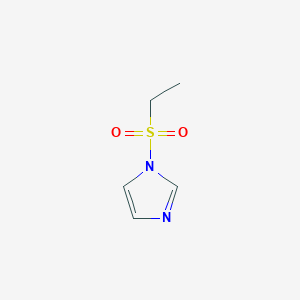
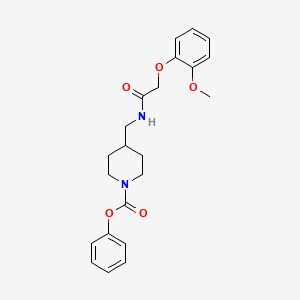
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2982214.png)
